![molecular formula C16H10ClN3O2 B2408761 2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid CAS No. 883279-80-9](/img/structure/B2408761.png)

2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

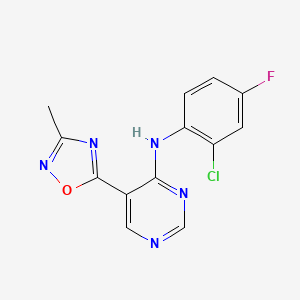

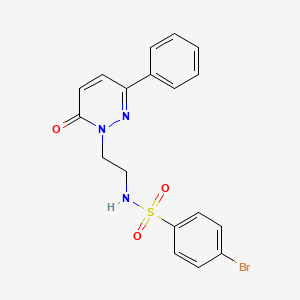

“2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid” is a derivative of 6H-indolo[2,3-b]quinoxaline . These compounds are similar in stereochemistry to a naturally occurring alkaloid ellipticine, which is a known antitumor agent . They are reported to show DNA duplex stabilization, anti-malarial, and anticancer activities . Some indole-fused quinoxaline compounds are reported to possess antiviral properties .

Synthesis Analysis

A series of new 6H-indolo[2,3-b]quinoxaline derivatives is synthesized by a simple multi-step protocol starting from isatin or 5-fluoroisatin . The synthesis involves condensation of isatin and 5-nitroisatin with o-phenylenediamine . The alkylation of the title compounds with dimethyl sulfate gives the corresponding quaternary salts .Molecular Structure Analysis

The 6H-indolo[2,3-b]quinoxaline is a fused ring structure having two heterocyclic rings (indole and quinoxaline) . The structure of the isolated compounds was confirmed by IR and NMR spectra and elemental analyses .Chemical Reactions Analysis

The alkylation of the title compounds with dimethyl sulfate gives the corresponding quaternary salts which are converted to perchlorates and oxidized with potassium hexacyanoferrate (III) to previously unknown 5-methyl-6H-indolo[2,3-b]quinoxalin-3-one and its 9-nitro derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were confirmed by IR and NMR spectra and elemental analyses . The yield of the reaction products does not significantly affect the presence of a substituent at position 9 of 6H-indolo[2,3-b]quinoxaline .Aplicaciones Científicas De Investigación

1. Cytotoxicity Against Human Cancer Cell Lines A series of 6H-indolo[2,3-b]quinoxaline derivatives have been synthesized and screened against lung (A-549), cervical (HeLa), and prostate (DU-145) human cancer cell lines to evaluate their cytotoxic effect . Some of these compounds showed moderate cytotoxicity against human reproductive organ cell lines .

DNA Duplex Stabilization

6H-Indolo[2,3-b]quinoxalines have been reported to show DNA duplex stabilization . This property can be useful in the development of drugs that target DNA.

Antimalarial Activity

Some indolo[2,3-b]quinoxaline derivatives have shown antimalarial activity . This suggests potential use in the development of new antimalarial drugs.

Anticancer Activity

Indolo[2,3-b]quinoxalines have been reported to have anticancer activities . They are similar in stereochemistry to a naturally occurring alkaloid ellipticine, which is a known antitumor agent .

Antiviral Properties

Some indole-fused quinoxaline compounds have been reported to possess antiviral properties . This suggests potential use in the development of new antiviral drugs.

Antibiotic Activity

Indolo[2,3-b]quinoxaline derivatives have been used in various optoelectronic devices as sensitizers, semiconductors, light-emitting and sensor materials . They are also a common structural motif in numerous biologically active compounds that exhibit antiviral, antitumor, and antidiabetic activity .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 6h-indolo[2,3-b]quinoxaline derivatives, have been reported to show dna duplex stabilization . This suggests that the compound might interact with DNA or related cellular components.

Mode of Action

It’s worth noting that indolo[2,3-b]quinoxalines are reported to be important dna-intercalating agents with both antiviral and cytotoxic properties . This suggests that the compound might interact with DNA, leading to changes in the DNA structure and affecting the transcription and replication processes.

Biochemical Pathways

Given the potential dna-interacting properties of indolo[2,3-b]quinoxaline derivatives , it can be inferred that the compound might affect pathways related to DNA replication, transcription, and repair.

Result of Action

Given the potential dna-interacting properties of indolo[2,3-b]quinoxaline derivatives , it can be inferred that the compound might induce changes at the molecular level, potentially affecting cell division and growth.

Safety and Hazards

Propiedades

IUPAC Name |

2-(7-chloroindolo[3,2-b]quinoxalin-6-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O2/c17-10-5-3-4-9-14-16(20(15(9)10)8-13(21)22)19-12-7-2-1-6-11(12)18-14/h1-7H,8H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAAFILSBWPKAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C4=C(C(=CC=C4)Cl)N(C3=N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide](/img/structure/B2408695.png)

![8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408696.png)